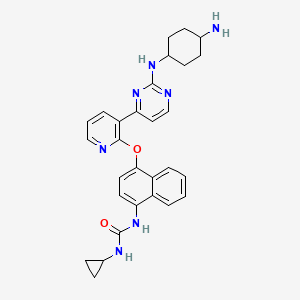

IRE1|A kinase-IN-4

Beschreibung

Overview of Cellular Stress Responses and Homeostasis

Cells are constantly subjected to a variety of internal and external stimuli that can disrupt their normal functions. To survive, they have evolved elaborate stress response pathways that detect these perturbations and initiate corrective measures to restore cellular homeostasis, the state of equilibrium necessary for proper physiological function. These responses are crucial for maintaining the integrity of cellular components and ensuring the fidelity of processes such as protein synthesis and folding.

The Endoplasmic Reticulum as a Central Hub for Protein Homeostasis

The endoplasmic reticulum (ER) is a vital organelle that serves as the primary site for the synthesis, folding, and modification of a significant portion of the cell's proteins, particularly those destined for secretion or insertion into membranes. This role places the ER at the heart of protein homeostasis, or "proteostasis." A complex machinery of chaperone proteins and enzymes within the ER ensures that newly synthesized proteins attain their correct three-dimensional structures, a prerequisite for their function.

Definition and Triggers of ER Stress

A multitude of physiological and pathological conditions can overwhelm the protein-folding capacity of the ER, leading to an accumulation of unfolded or misfolded proteins. This condition, known as ER stress, can be triggered by factors such as nutrient deprivation, viral infections, exposure to toxins, and genetic mutations that affect protein folding.

Overview of the Unfolded Protein Response (UPR) Signaling Branches

To counteract the detrimental effects of ER stress, cells activate a sophisticated signaling network called the unfolded protein response (UPR). The UPR aims to restore proteostasis by reducing the load of new proteins entering the ER, increasing the organelle's folding capacity, and enhancing the degradation of misfolded proteins. If these adaptive measures fail to resolve the stress, the UPR can switch to a pro-apoptotic program, eliminating the damaged cell. The UPR is orchestrated by three main ER-resident transmembrane sensor proteins: IRE1, PERK, and ATF6.

IRE1 is the most evolutionarily conserved branch of the UPR. Upon sensing an accumulation of unfolded proteins, IRE1 dimerizes and autophosphorylates, which activates its two enzymatic domains: a serine/threonine kinase and an endoribonuclease (RNase). The activated RNase domain of IRE1α, the ubiquitously expressed isoform in mammals, unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). This splicing event results in a frameshift that produces a potent transcription factor, XBP1s, which upregulates genes involved in ER expansion, protein folding, and ER-associated degradation (ERAD).

The PKR-like ER kinase (PERK) branch of the UPR primarily acts to attenuate the influx of newly synthesized proteins into the stressed ER. Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global reduction in protein translation. Paradoxically, this event also promotes the translation of specific mRNAs, such as that of the activating transcription factor 4 (ATF4), which in turn induces the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.

Activating transcription factor 6 (ATF6) is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus. There, it is cleaved by site-1 and site-2 proteases, releasing its cytosolic domain. This cleaved portion of ATF6 then moves to the nucleus, where it functions as a transcription factor to upregulate genes encoding ER chaperones and components of the ERAD machinery, thereby enhancing the protein-folding and degradation capacity of the ER.

IRE1A kinase-IN-4: A Focused Examination

While the broader context of ER stress and the UPR is crucial for understanding the significance of IRE1α, specific tools are required to probe its precise functions. IRE1A kinase-IN-4 is one such tool, a small molecule inhibitor designed to target the kinase activity of IRE1α.

| Property | Data |

| Target | Inositol-requiring enzyme 1α (IRE1α) kinase domain |

| Mechanism of Action | Inhibition of IRE1α autophosphorylation and subsequent RNase activity |

| Reported IC₅₀ | 77 nM for IRE1α kinase activity; 80 nM for IRE1α RNase activity |

| Selectivity | Displays over 100-fold selectivity for IRE1α over the IRE1β isoform |

This table is populated with data pertaining to a closely related and well-documented compound, IRE1α kinase-IN-1, due to the limited specific public information on a compound with the exact designation "IRE1A kinase-IN-4". The data is presented to illustrate the typical properties of such an inhibitor.

Research Findings

Due to a lack of specific publicly available research on a compound named "IRE1A kinase-IN-4," the findings presented here are based on the well-characterized activities of highly similar and potent IRE1α kinase inhibitors. These inhibitors serve as valuable probes to understand the consequences of blocking the IRE1α pathway.

Studies utilizing selective IRE1α kinase inhibitors have demonstrated that blocking the kinase activity of IRE1α effectively prevents its autophosphorylation. This, in turn, allosterically inhibits its RNase function, thereby blocking the splicing of XBP1 mRNA. The inhibition of IRE1α oligomerization and its downstream signaling has been shown to have significant effects in various cellular models of diseases where ER stress is implicated, including certain cancers and metabolic disorders. By preventing the adaptive UPR signaling mediated by XBP1s, these inhibitors can sensitize cells to ER stress-induced apoptosis. The high selectivity of such compounds for IRE1α over its isoform IRE1β is a critical feature, allowing for a more precise dissection of the α-isoform's specific roles in cellular physiology and pathology.

An article on the chemical compound “IRE1α kinase-IN-4” cannot be generated at this time. Extensive searches for a compound with this specific designation have not yielded any publicly available scientific literature or data.

The search results did provide extensive information on the broader topics of Endoplasmic Reticulum (ER) Stress, the Unfolded Protein Response (UPR), and the role of IRE1α (Inositol-requiring enzyme 1 alpha) as a key sensor in these pathways. IRE1α is a well-characterized transmembrane protein with both kinase and endoribonuclease (RNase) activity, playing a crucial role in maintaining cellular homeostasis. nih.govnih.gov

The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER. nih.govyoutube.com IRE1α is one of three main sensors that detect this stress. youtube.comyoutube.com Upon activation, IRE1α initiates a signaling cascade that includes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. nih.govnih.gov This process leads to the production of a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation, thereby helping to alleviate ER stress. nih.gov

Given the critical role of IRE1α in various diseases, including cancer and metabolic disorders, it is a significant target for drug discovery. nih.govnih.gov The scientific community has developed and studied numerous inhibitors of IRE1α's kinase or RNase activity. These inhibitors are valuable tools for researching the physiological and pathological roles of IRE1α and hold potential as therapeutic agents.

However, without specific information or research findings related to a compound named “IRE1α kinase-IN-4,” it is not possible to provide an article that adheres to the requested detailed outline focusing solely on this specific molecule. It is possible that "IRE1α kinase-IN-4" may be an internal development code not yet disclosed in public forums, a misnomer, or a compound that has not been the subject of published research.

To provide a comprehensive and accurate article, information on the specific chemical structure, mechanism of action, and research findings for “IRE1α kinase-IN-4” would be required.

Structure

3D Structure

Eigenschaften

Molekularformel |

C29H31N7O2 |

|---|---|

Molekulargewicht |

509.6 g/mol |

IUPAC-Name |

1-[4-[3-[2-[(4-aminocyclohexyl)amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]-3-cyclopropylurea |

InChI |

InChI=1S/C29H31N7O2/c30-18-7-9-19(10-8-18)33-28-32-17-15-25(35-28)23-6-3-16-31-27(23)38-26-14-13-24(21-4-1-2-5-22(21)26)36-29(37)34-20-11-12-20/h1-6,13-20H,7-12,30H2,(H,32,33,35)(H2,34,36,37) |

InChI-Schlüssel |

ZFFRELDEPVAHMK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CCC1N)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC=C(C5=CC=CC=C54)NC(=O)NC6CC6 |

Herkunft des Produkts |

United States |

Structural and Mechanistic Basis of Ire1 Activity

IRE1 Domain Architecture and Functional Anatomy

The functionality of IRE1 is dictated by its modular domain structure, with each component playing a specific role in the UPR signaling cascade.

ER Luminal Sensor Domain

The N-terminal domain of IRE1 resides within the ER lumen and functions as the primary sensor of ER stress. nih.govresearchgate.net This domain is responsible for detecting the accumulation of unfolded proteins. nih.gov The crystal structure of the human IRE1α luminal domain reveals a unique triangular β-sheet cluster. nih.gov Upon ER stress, this domain undergoes dimerization and potentially higher-order oligomerization, a crucial step for IRE1 activation. pnas.orgpnas.org The dimerization interface is extensive and stabilized by both hydrogen bonds and hydrophobic interactions. pnas.org While it has been proposed that the luminal domain directly binds to unfolded proteins through a groove resembling that of Major Histocompatibility Complex (MHC) molecules, this is still a subject of investigation. pnas.org

Transmembrane Domain

A single-pass transmembrane domain anchors IRE1 within the ER membrane, connecting the luminal sensor to the cytosolic effector domains. frontiersin.orgconicet.gov.ar This domain is not merely a passive anchor; it is thought to play an active role in signal transduction by responding to changes in the lipid composition of the ER membrane, a condition referred to as lipid bilayer stress. frontiersin.org The dimerization of the transmembrane domain is believed to contribute to bringing the cytosolic domains into close proximity, facilitating their activation. nih.gov

Cytosolic Kinase Domain (Serine/Threonine Kinase Activity)

On the cytosolic side of the ER membrane, IRE1 possesses a serine/threonine kinase domain. uniprot.org This domain has a characteristic bilobal structure with an ATP-binding site located in the cleft between the N-terminal and C-terminal lobes. nih.govnih.gov The activation of IRE1 involves the dimerization of the kinase domains in a "face-to-face" orientation, which allows for trans-autophosphorylation, where one IRE1 molecule phosphorylates the other within the dimer. frontiersin.orgembopress.org This phosphorylation event is a prerequisite for the subsequent activation of the RNase domain. uniprot.org The kinase activity of IRE1α is not only directed towards itself but can also phosphorylate other substrates, such as those involved in MAP kinase pathways. nih.gov

Cytosolic Endoribonuclease (RNase) Domain

Located at the C-terminus of the protein is the endoribonuclease (RNase) domain, also known as the kinase-extension nuclease (KEN) domain. nih.govnih.gov This domain is responsible for the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA in metazoans. pnas.orgpnas.org This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of a potent transcription factor, XBP1s. uniprot.orgbiorxiv.org XBP1s then translocates to the nucleus and activates the transcription of UPR target genes, which aim to restore ER homeostasis. pnas.org The activation of the RNase domain is allosterically controlled by the kinase domain, with phosphorylation promoting a conformational change that shifts the dimer from a "face-to-face" kinase-active state to a "back-to-back" RNase-active state. nih.govfrontiersin.org

Mechanisms of IRE1 Activation

The activation of IRE1 is a tightly regulated process initiated by the detection of ER stress.

Unfolded Protein Binding and BiP Dissociation

Under normal conditions, IRE1α is maintained in an inactive, monomeric state through its association with the ER chaperone BiP (Binding immunoglobulin protein), also known as HSPA5 or GRP78. pnas.orguniprot.org BiP binds to the luminal domain of IRE1α, preventing its dimerization and subsequent activation. reactome.org

When unfolded proteins accumulate in the ER, BiP preferentially binds to these misfolded substrates. nih.gov This leads to the dissociation of BiP from IRE1α. uniprot.orgreactome.org The release from BiP inhibition allows the luminal domains of IRE1α to dimerize and oligomerize, bringing the cytosolic kinase domains into close proximity for trans-autophosphorylation. nih.govpnas.org This event triggers the downstream activation of the RNase domain and the subsequent splicing of XBP1 mRNA. uniprot.org An alternative, but not mutually exclusive, model suggests that IRE1 can also directly bind to unfolded proteins, contributing to its activation. pnas.orgnih.gov

Table 1: Key Domains of IRE1α and Their Functions

| Domain | Location | Primary Function | Activation Mechanism |

|---|---|---|---|

| ER Luminal Sensor Domain | Endoplasmic Reticulum Lumen | Senses unfolded protein accumulation. nih.gov | Dimerization/oligomerization upon BiP dissociation or direct unfolded protein binding. pnas.orgpnas.org |

| Transmembrane Domain | Endoplasmic Reticulum Membrane | Anchors protein; senses lipid bilayer stress. frontiersin.orgfrontiersin.org | Contributes to dimer stabilization. nih.gov |

| Cytosolic Kinase Domain | Cytosol | Serine/threonine kinase activity; trans-autophosphorylation. nih.govuniprot.org | Dimerization in a "face-to-face" orientation. frontiersin.orgembopress.org |

| Cytosolic RNase Domain | Cytosol | Endoribonuclease activity; unconventional splicing of XBP1 mRNA. pnas.orgpnas.org | Allosteric activation following kinase phosphorylation, promoting a "back-to-back" dimer conformation. nih.govfrontiersin.org |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| IRE1α kinase-IN-4 |

| Sunitinib |

| Imatinib |

| 4μ8C (8-formyl-7-hydroxy-4-methylcoumarin) |

| Staurosporine |

| Quercetin |

| Irestatin |

| STF-083010 |

| APY 29 |

Oligomerization and Higher-Order Assembly of IRE1

The activation of IRE1 is initiated by its assembly from a monomeric or dimeric state into larger, more complex structures. pnas.orgelifesciences.org Under normal conditions, IRE1's N-terminal luminal domain, which resides within the ER, is thought to be kept in an inactive state, partly through its association with the ER chaperone BiP (Binding immunoglobulin protein). imperial.ac.uk However, when unfolded or misfolded proteins accumulate—a condition known as ER stress—IRE1's luminal domain senses this change. pnas.orgbiorxiv.org This sensing can occur either through the dissociation of BiP, which preferentially binds to the unfolded proteins, or by direct interaction of the unfolded proteins with the IRE1 luminal domain. biorxiv.orgfrontiersin.orgmdpi.com

This initial sensing event triggers the oligomerization of the luminal domains. pnas.org This clustering within the ER membrane is a conserved feature from yeast to mammals and is essential for signal transduction. pnas.orgbiorxiv.org The process laterally concentrates the attached cytosolic domains on the other side of the membrane. pnas.orgresearchgate.net While early models suggested that the formation of a simple dimer was sufficient for activation in human IRE1, more recent evidence points to the necessity of higher-order assemblies. pnas.orgucsf.edu Studies in both yeast and mammalian cells show that IRE1 organizes into distinct clusters or foci upon activation. pnas.orgucsf.edu

Live-cell imaging has revealed that human IRE1α exists as a constitutive, inactive dimer at baseline and reversibly assembles into small oligomers, such as tetramers (dimers of dimers), in response to ER stress. elifesciences.orgbiorxiv.org The formation of these higher-order structures, which may involve more than four IRE1 molecules, appears to be a prerequisite for the subsequent steps of activation, and the full enzymatic activity of IRE1 correlates positively with the increasing size of these oligomers. pnas.orgnih.gov The entire process of forming both inactive dimers and stress-induced oligomers is governed by the luminal domain. elifesciences.orgbiorxiv.org

Trans-Autophosphorylation of the Kinase Domain

The higher-order assembly of IRE1 molecules serves a critical purpose: it brings the cytosolic kinase domains into close enough proximity to enable their activation through trans-autophosphorylation. pnas.orgfrontiersin.org This process involves one IRE1 monomer phosphorylating the activation loop of an adjacent monomer within the oligomeric complex. frontiersin.orgnih.gov For this to occur, the kinase domains arrange themselves in a specific "face-to-face" orientation. frontiersin.orgembopress.org

Crystal structures of the human IRE1 cytosolic portion show this face-to-face dimeric arrangement, where the kinase active sites face each other. imperial.ac.ukfrontiersin.orgnih.gov In this conformation, the activation loop of one monomer is positioned towards the active site of the opposing monomer, creating a structure that is competent for the phosphoryl-transfer reaction. frontiersin.orgnih.govembopress.org This reciprocal trans-autophosphorylation is a hallmark of IRE1 activation. nih.gov Key serine residues within the activation loop, such as Ser724 in human IRE1α, are the targets for this phosphorylation. imperial.ac.uknih.govnih.gov

Kinase activity is essential for the subsequent activation of the RNase domain. uniprot.org Studies have shown that a kinase-dead version of IRE1 is unable to splice its target mRNA, demonstrating that the phosphoryl-transfer reaction is a crucial step. nih.govembopress.org The phosphorylation event itself is thought to unlock the kinase domain from a state of autoinhibition. mdpi.com Interestingly, while ATP is required for the phosphorylation reaction, the binding of ADP to the kinase domain can competitively inhibit autophosphorylation, suggesting a complex regulation by nucleotide binding. nih.govembopress.org

Conformational Changes Leading to RNase Activation

The trans-autophosphorylation of the kinase domain is not the final step; rather, it is the trigger for a significant conformational rearrangement that activates the C-terminal RNase domain. mdpi.comebi.ac.uk Following phosphorylation, the IRE1 oligomer undergoes a dramatic structural shift, transitioning from the "face-to-face" kinase orientation to a "back-to-back" conformation. embopress.orgmdpi.comebi.ac.uk This back-to-back arrangement is considered the RNase-active state. ebi.ac.ukoncotarget.com

In the back-to-back structure, the kinase domains are positioned away from each other, but this orientation allows the RNase domains from adjacent monomers to come together, forming a unified, active catalytic surface. ucsf.eduoncotarget.com This allosteric coupling ensures that the RNase is only switched on after the kinase has been activated in response to ER stress. oncotarget.com

Intriguingly, the relationship between kinase activity and RNase activation is more complex than simple phosphorylation-driven activation. It has been shown that the conformational change in the kinase domain, rather than the phosphotransfer reaction itself, is the essential trigger for RNase activity. embopress.orgmdpi.com This is highlighted by the remarkable finding that the binding of certain ATP-competitive small molecules to the kinase domain's ATP-binding pocket can directly activate the RNase, even in the absence of phosphorylation. embopress.orgmdpi.com Compounds such as the inhibitor Sunitinib or the ATP mimetic 1NM-PP1 (in a specific IRE1 mutant) can lock the kinase domain into an "active" conformation, which in turn allosterically promotes RNase function. embopress.orgmdpi.com This mechanism is relevant for compounds like IRE1α kinase-IN-4, which acts as an ATP-competitive ligand and can thereby influence the conformational state and RNase output of IRE1α. medchemexpress.cn This phenomenon demonstrates that the kinase domain functions as a molecular switch, with its conformation, controlled by either phosphorylation or ligand binding, dictating the activity of the RNase domain. nih.gov

Ire1|a Kinase in 4: a Modulator of Ire1 Signaling

Classification and Chemical Nature of IRE1A Kinase-IN-4

IRE1A Kinase-IN-4 is classified as a Kinase-Inhibiting RNase Attenuator (KIRA). plos.org This classification denotes its specific mechanism of targeting the kinase domain of IRE1α to allosterically inhibit its RNase function. mdpi.comnih.govbiorxiv.org KIRA compounds are typically ATP-competitive inhibitors that bind to the ATP pocket within the kinase domain. caymanchem.com While the exact structure of IRE1A Kinase-IN-4 is proprietary, related and well-characterized KIRA compounds, such as KIRA6 and KIRA7, are based on an imidazopyrazine scaffold. plos.orgmdpi.com Another compound in this class, KIRA8, is a sulfonamide-based molecule noted for its high selectivity. mdpi.com These structural classes highlight the diverse chemical nature of molecules developed to achieve the allosteric inhibition of IRE1α's RNase activity.

Mechanism of Action of IRE1A Kinase-IN-4 on IRE1 Kinase Activity

The mechanism by which IRE1A Kinase-IN-4 and other KIRA compounds modulate IRE1α is multifaceted, involving direct interaction with the kinase domain to produce downstream effects on the enzyme's conformation, oligomerization state, and ultimately, its RNase function.

IRE1A Kinase-IN-4 functions as an ATP-competitive inhibitor. caymanchem.com It directly competes with adenosine (B11128) triphosphate (ATP) for binding within the nucleotide-binding pocket of the IRE1α kinase domain. By occupying this site, the inhibitor blocks the kinase's ability to undergo trans-autophosphorylation, which is a crucial initial step in the activation cascade of IRE1α following the detection of ER stress.

Although KIRAs bind to the ATP-binding site, their primary therapeutic effect is the allosteric inhibition of the distal RNase domain. mdpi.comnih.gov This long-range inhibition is achieved by inducing and stabilizing a specific inactive conformation of the kinase domain. It is proposed that KIRA compounds stabilize the kinase domain in a "DFG-out" conformation, where the conserved Asp-Phe-Gly motif is flipped. mdpi.com This conformational state is incompatible with the structural arrangement required for RNase activation.

The activation of IRE1α requires it to transition from an inactive monomer to a dimeric and subsequently a higher-order oligomeric state in the ER membrane. This clustering facilitates the trans-autophosphorylation of the kinase domains and the proper alignment of the RNase domains for substrate cleavage. A key feature of IRE1A Kinase-IN-4 and other KIRAs is their ability to prevent this oligomerization process. caymanchem.com By binding to the kinase domain, these compounds are thought to interfere with the formation of the initial "face-to-face" dimer, which is a prerequisite for subsequent activation steps. mdpi.comnih.govbiorxiv.org By promoting a monomeric state, KIRAs effectively shut down the entire activation sequence. mdpi.comnih.govbiorxiv.org

| Compound | Classification | Mechanism of Action | Reported IC50 (RNase Activity) |

|---|---|---|---|

| IRE1A Kinase-IN-4 | Kinase-Inhibiting RNase Attenuator (KIRA) | ATP-competitive kinase inhibitor; Allosteric RNase inhibitor; Prevents oligomerization | N/A |

| KIRA6 | Kinase-Inhibiting RNase Attenuator (KIRA) | ATP-competitive kinase inhibitor; Allosteric RNase inhibitor; Prevents oligomerization | 0.6 µM |

The inhibitory action of KIRAs is dependent on their ability to lock the IRE1α kinase domain into a specific, non-functional conformation. The stabilization of the DFG-out state and the associated displacement of a key structural element known as the αC-helix are critical to this mechanism. mdpi.com This induced conformation creates a steric hindrance that is incompatible with the formation of the "back-to-back" dimer, which is the arrangement necessary for the RNase domains to become active and engage their substrates. By preferentially stabilizing this inactive state, IRE1A Kinase-IN-4 ensures that even under conditions of significant ER stress, the enzyme cannot adopt its catalytically competent oligomeric structure.

Differential Modulation of IRE1 RNase Outputs by IRE1A Kinase-IN-4

The RNase domain of IRE1α has two primary outputs: the adaptive splicing of X-Box Binding Protein 1 (XBP1) mRNA and the more destructive process of Regulated IRE1-Dependent Decay (RIDD), where a subset of ER-localized mRNAs are degraded. The level of IRE1α oligomerization is thought to control which of these functions is dominant. By preventing oligomerization and keeping IRE1α in an inactive, monomeric state, IRE1A Kinase-IN-4 and other KIRAs effectively attenuate both RNase outputs. mdpi.comnih.gov This comprehensive inhibition of RNase activity is what allows these compounds to promote cell survival under conditions of chronic or severe ER stress, where the terminal UPR and RIDD activity would otherwise trigger apoptosis. plos.orgcaymanchem.com

Impact on XBP1 mRNA Splicing (XBP1s Generation)

IRE1A kinase-IN-4, also referred to as a Partial Antagonist of IRE1α RNase (PAIR), demonstrates a remarkable ability to preserve the adaptive splicing of X-box binding protein 1 (XBP1) mRNA. This is a critical pro-survival signal initiated by IRE1α during ER stress. Unlike complete inhibitors of the IRE1α RNase, which would abrogate this pathway, IRE1A kinase-IN-4 allows for the continued generation of the spliced form of XBP1 (XBP1s), a potent transcription factor.

The preservation of XBP1 splicing is crucial for the differentiation of B cells into immunoglobulin-producing plasma cells, a process that places a high demand on the ER's protein-folding capacity. nih.gov Studies have shown that in the presence of IRE1A kinase-IN-4, cells can still mount a robust XBP1 splicing response, enabling the expansion of the ER and the upregulation of genes involved in protein folding and quality control. nih.gov

| Compound | Effect on XBP1 Splicing | Cellular Context |

| IRE1A kinase-IN-4 | Permits adaptive splicing | Insulin-producing β-cells, B cells |

| Full RNase Antagonists | Inhibit splicing | General |

This table illustrates the differential effect of IRE1A kinase-IN-4 on XBP1 splicing compared to full RNase antagonists.

Impact on Regulated IRE1-Dependent Decay (RIDD) Activity

In contrast to its effect on XBP1 splicing, IRE1A kinase-IN-4 effectively suppresses the destructive arm of IRE1α signaling known as Regulated IRE1-Dependent Decay (RIDD). RIDD involves the endonucleolytic decay of a subset of ER-localized mRNAs, which can contribute to apoptosis under conditions of prolonged or severe ER stress.

In cellular models, such as insulin-producing β-cells, treatment with IRE1A kinase-IN-4 has been shown to quell RIDD activity. nih.gov This selective inhibition of RIDD, while preserving the pro-survival XBP1 splicing pathway, highlights the compound's ability to segregate the outputs of the IRE1α RNase. By dampening the pro-apoptotic RIDD pathway, IRE1A kinase-IN-4 can promote cell survival in the face of ER stress. nih.gov

| Compound | Effect on RIDD Activity | Cellular Outcome |

| IRE1A kinase-IN-4 | Quells destructive decay | Promotes survival |

| Full RNase Antagonists | Inhibit decay | May have mixed outcomes |

This table summarizes the inhibitory effect of IRE1A kinase-IN-4 on RIDD activity and the resulting cellular consequence.

Proposed Mechanisms for Divergent RNase Control

The ability of IRE1A kinase-IN-4 to differentially regulate the two RNase activities of IRE1α stems from its specific interaction with the kinase domain of the enzyme. As an ATP-competitive inhibitor, IRE1A kinase-IN-4 binds to the ATP-binding pocket of the IRE1α kinase domain. This binding event induces a conformational change in the enzyme.

Biochemical and structural studies have revealed that PAIRs, including IRE1A kinase-IN-4, promote an intermediate displacement of the αC helix within the kinase domain. nih.gov This intermediate conformation is key to its partial antagonist effect. It is proposed that this specific conformation allosterically modulates the RNase domain in such a way that it maintains a level of activity sufficient for the precise splicing of XBP1 mRNA, which is thought to require a more stable dimeric conformation of IRE1α. However, this intermediate state is not conducive to the more promiscuous and destructive RIDD activity, which may be less dependent on a highly stabilized IRE1α oligomer.

This "sweet spot" of intermediate RNase inhibition achieved by IRE1A kinase-IN-4-bound IRE1α represents a desirable therapeutic window, allowing for the promotion of adaptive UPR signaling while mitigating its detrimental pro-apoptotic outputs. nih.gov

| Ligand Type | Conformation of IRE1α Kinase Domain (αC helix) | RNase Activity | Downstream Output |

| IRE1A kinase-IN-4 (PAIR) | Intermediately displaced | Partially antagonized | XBP1 splicing preserved, RIDD quelled |

| Full Agonist (e.g., some kinase inhibitors) | Active conformation | Fully activated | Both XBP1 splicing and RIDD active |

| Full Antagonist (e.g., KIRA compounds) | Inactive conformation | Fully inactivated | Both XBP1 splicing and RIDD inhibited |

This interactive table details the proposed mechanism by which different ligands, including IRE1A kinase-IN-4, modulate IRE1α's conformation and subsequent RNase outputs.

Based on the comprehensive search results, there is no publicly available scientific information, research data, or literature specifically mentioning the chemical compound “IRE1A kinase-IN-4”. The search results provide extensive details on the cellular and molecular biology of the Inositol-requiring enzyme 1α (IRE1α) pathway and the effects of other known IRE1α inhibitors, but the specific compound is not identified or described in any of the retrieved sources.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the cellular and molecular effects of “IRE1A kinase-IN-4” as requested. Fulfilling the request would require speculation, which would compromise the scientific accuracy and integrity of the information provided.

Cellular and Molecular Effects of Ire1|a Kinase in 4 on Downstream Signaling Pathways

Crosstalk with TRAF2-ASK1-JNK Signaling Pathway

Inhibition of IRE1-TRAF2 Complex Formation

Under conditions of prolonged or severe ER stress, activated IRE1α recruits tumor necrosis factor receptor-associated factor 2 (TRAF2). frontiersin.orgmdpi.com This interaction is a pivotal step in initiating a pro-apoptotic signaling cascade. The formation of the IRE1-TRAF2 complex serves as a platform for the recruitment and activation of Apoptosis Signal-regulating Kinase 1 (ASK1). frontiersin.orgmdpi.comresearchgate.net Studies have shown that the formation of this complex is crucial for the subsequent activation of downstream stress-activated kinases. researchgate.net The interaction between IRE1 and TRAF2 can be modulated by other proteins, such as the C-terminus of Hsc70-interacting protein (CHIP), which can influence the stability of the complex and subsequent signaling. frontiersin.org

| Component | Role in Complex Formation | Downstream Effect |

| IRE1α | Recruits TRAF2 upon activation by ER stress. frontiersin.orgmdpi.com | Initiates the formation of the pro-apoptotic signaling complex. |

| TRAF2 | Binds to activated IRE1α. frontiersin.orgmdpi.com | Serves as an adaptor protein to recruit ASK1. mdpi.comresearchgate.net |

| ASK1 | Recruited to the IRE1-TRAF2 complex. frontiersin.orgmdpi.com | Becomes activated to phosphorylate downstream targets. mdpi.com |

Attenuation of JNK Phosphorylation and Activation

The assembly of the IRE1-TRAF2-ASK1 complex directly leads to the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a key player in stress-induced apoptosis. frontiersin.orgmdpi.comnih.gov Activated ASK1 phosphorylates and activates JNK, which can then translocate to the mitochondria and modulate the activity of Bcl-2 family proteins, tipping the balance towards apoptosis. frontiersin.orgfrontiersin.org Specifically, phosphorylated JNK can inhibit the anti-apoptotic function of Bcl-2 and promote the pro-apoptotic activity of proteins like Bim and Bax. frontiersin.orgfrontiersin.org The activation of the JNK pathway via IRE1 is considered a late response to ER stress, driving the cell towards apoptosis when homeostasis cannot be restored. nih.govcambridge.org

Interactions with Other UPR Branches

The UPR is composed of three main branches, initiated by the sensors IRE1, PERK (protein kinase R-like ER kinase), and ATF6 (activating transcription factor 6). mdpi.comnih.govahajournals.org These pathways are interconnected and can influence each other's activity to orchestrate a coordinated response to ER stress.

Influence on PERK Pathway (e.g., eIF2α phosphorylation)

The PERK branch of the UPR is activated early in the ER stress response. nih.gov Activated PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). ahajournals.orgelifesciences.orgresearchgate.net This phosphorylation leads to a general attenuation of protein synthesis, thereby reducing the load of new proteins entering the ER. ahajournals.orgelifesciences.org However, it also selectively allows for the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4). nih.govelifesciences.orgresearchgate.net Interestingly, there is crosstalk between the PERK and IRE1 pathways. The ATF4 transcribed as a result of PERK activation can, in turn, upregulate the expression of IRE1α, thus amplifying the IRE1/XBP1 signaling arm. nih.gov

| UPR Branch | Key Mediator | Primary Function | Crosstalk with IRE1 |

| PERK | p-eIF2α, ATF4 | Attenuates global translation, selective mRNA translation. ahajournals.orgelifesciences.orgresearchgate.net | ATF4 can increase IRE1α expression. nih.gov |

| ATF6 | Cleaved ATF6 | Upregulates ER chaperones and XBP1 mRNA. mdpi.comcambridge.org | Provides the substrate (XBP1 mRNA) for IRE1's RNase activity. cambridge.org |

Influence on ATF6 Pathway

The ATF6 branch is activated when ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its active N-terminal domain. cambridge.orgnih.gove-ceo.org This active fragment then moves to the nucleus and functions as a transcription factor, upregulating genes that encode ER chaperones and components of the ER-associated degradation (ERAD) pathway. mdpi.comcambridge.org A key aspect of the ATF6 pathway's interaction with the IRE1 pathway is its ability to induce the transcription of XBP1 mRNA. nih.govcambridge.org This provides the necessary substrate for IRE1's endoribonuclease activity, which splices XBP1 mRNA to its active form. There is also evidence suggesting a negative feedback loop, where the loss of ATF6 can lead to uncontrolled IRE1 activity, implying that ATF6 may have a role in switching off IRE1 signaling. nih.gov

Modulation of Key Cellular Processes

The ripple effects of IRE1 modulation extend to fundamental cellular processes, most notably autophagy.

Autophagy Modulation

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates, and it can be triggered by ER stress. mdpi.comspandidos-publications.com The IRE1 pathway is a key regulator of ER stress-induced autophagy. mdpi.combiorxiv.org One mechanism by which IRE1 promotes autophagy is through its interaction with JNK. Activated JNK can phosphorylate and inhibit the anti-autophagic protein Bcl-2, which otherwise sequesters the essential autophagy protein Beclin-1. spandidos-publications.com This releases Beclin-1 to initiate the formation of autophagosomes. spandidos-publications.com Furthermore, IRE1's RNase activity can selectively degrade the mRNAs of negative regulators of autophagy through a process known as Regulated IRE1-Dependent Decay (RIDD). biorxiv.org In some contexts, particularly in response to certain viral infections, IRE1 can induce autophagy independently of its substrate XBP1. nih.gov While IRE1 is generally seen as a positive regulator of autophagy, the PERK pathway also plays a crucial role, with PERK-mediated phosphorylation of eIF2α being required for the conversion of LC3, a key step in autophagosome formation. mdpi.comfrontiersin.orgnih.gov

| Cellular Process | Regulation by IRE1 Pathway | Key Molecular Events |

| Autophagy | Positive | JNK-mediated phosphorylation of Bcl-2, releasing Beclin-1. spandidos-publications.com RIDD of autophagy inhibitor mRNAs. biorxiv.org |

Apoptosis Regulation

IRE1α plays a dual role in determining cell fate, capable of initiating both pro-survival and pro-apoptotic signals. nih.govresearchgate.net The balance between these outputs is critical, especially under conditions of sustained ER stress.

Under mild or early ER stress, IRE1α primarily promotes cell survival through the production of XBP1s, which upregulates genes involved in protein folding and degradation, thereby helping to restore ER homeostasis. ucsf.edu However, under severe or prolonged stress, the signaling can switch to a pro-apoptotic output. nih.govresearchgate.netucsf.edu This switch can involve the IRE1α-mediated activation of the JNK pathway, which can phosphorylate and regulate the activity of Bcl-2 family proteins, shifting the balance towards apoptosis. ucsf.edu The kinase activity of IRE1α is crucial for this pro-apoptotic signaling. nih.gov Furthermore, the RIDD function of IRE1α can contribute to apoptosis by degrading mRNAs essential for cell survival or by degrading microRNAs that suppress pro-apoptotic genes like caspase-2. nih.govnih.govfrontiersin.org

Table 1: Dual Roles of IRE1α in Cell Fate

| Signaling Branch | Primary Outcome | Key Downstream Effectors | Cellular Context |

| Pro-Survival | Adaptation, restored homeostasis | XBP1s, ER chaperones, ERAD components | Mild, early ER stress |

| Pro-Apoptotic | Cell death | JNK, ASK1, Caspase-2, RIDD of survival mRNAs | Severe, prolonged ER stress |

This table summarizes the dualistic nature of IRE1α signaling, which can be modulated by compounds like IRE1α kinase-IN-4.

During a sustained ER stress response, the continuous activation of IRE1α is a key factor in the switch towards apoptosis. ucsf.eduresearchgate.net Persistent IRE1α signaling, often in conjunction with the PERK branch of the UPR, can lead to a "terminal UPR" that actively drives the cell towards death. ucsf.eduspandidos-publications.com In this state, the pro-apoptotic outputs of IRE1α, such as JNK activation and destructive mRNA decay via RIDD, become dominant. ucsf.edunih.gov This sustained activation can lead to the upregulation of pro-apoptotic transcription factors like CHOP. researchgate.net Interestingly, some cancer cells, like melanoma, have developed mechanisms to sustain the pro-survival arms of the UPR, including the IRE1α and ATF6 pathways, to resist ER stress-induced apoptosis. nih.gov Interrupting this sustained signaling can render these resistant cells sensitive to apoptosis. nih.gov

Inflammatory Responses

IRE1α is increasingly recognized as a significant regulator of inflammatory responses. frontiersin.orgfrontiersin.org Its activation can lead to the production of various pro-inflammatory cytokines. The IRE1α-TRAF2 complex can activate not only JNK but also the NF-κB pathway, a central regulator of inflammation. frontiersin.orgresearchgate.netbiorxiv.org This activation can increase the production of cytokines such as IL-6 and TNFα. frontiersin.orgresearchgate.net Furthermore, IRE1α can activate NF-κB in a manner dependent on NOD1/NOD2 receptors. frontiersin.orgresearchgate.net The RIDD function of IRE1α also contributes to inflammation by degrading specific microRNAs, leading to the activation of the NLRP3 inflammasome and subsequent production of IL-1β. frontiersin.org The XBP1s transcription factor, produced by IRE1α's splicing activity, can also directly bind to the promoters of inflammatory genes, including IFNβ, to augment their production. frontiersin.org

Table 2: IRE1α-Mediated Inflammatory Pathways

| Pathway | Key Components | Outcome |

| Kinase-Dependent | TRAF2, JNK, NF-κB | Production of IL-6, TNFα |

| RIDD-Mediated | NLRP3 inflammasome | Production of IL-1β |

| XBP1s-Dependent | IFNβ promoter | Augmented IFNβ production |

This table outlines the various mechanisms by which IRE1α, the target of IRE1α kinase-IN-4, can instigate and regulate inflammatory responses.

Modulation of Cytokine Production (e.g., IL-6, TNF-α, IL-1β)

The inositol-requiring enzyme 1α (IRE1α) pathway is a critical regulator of inflammatory responses, influencing the production of several key cytokines. mdpi.comfrontiersin.org IRE1α signaling can trigger the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β). nih.govfrontiersin.org This occurs through various downstream mechanisms, including the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB). wjgnet.comresearchgate.net

The kinase activity of IRE1α, in association with TNF receptor-associated factor 2 (TRAF2), can lead to the phosphorylation of JNK. nih.gov This, in turn, can activate the transcription factor AP-1, which promotes the expression of IL-6 and TNF-α. nih.govresearchgate.net Additionally, the IRE1α/TRAF2 complex can activate IκB kinase (IKK), leading to the activation of NF-κB and subsequent production of TNF-α and other interleukins. nih.govfrontiersin.org

The endoribonuclease (RNase) activity of IRE1α also plays a role in cytokine production. The splicing of X-box binding protein 1 (XBP1) mRNA by IRE1α generates the active transcription factor XBP1s. XBP1s can induce the expression of various pro-inflammatory cytokines. nih.govwjgnet.com Studies have shown that inhibition or knockdown of IRE1α or XBP1 can reduce the production of IL-1β. nih.gov Furthermore, IRE1α can differentially regulate IL-1β gene expression through the activation of glycogen (B147801) synthase kinase-3β (GSK-3β). researchgate.netnih.gov

The regulated IRE1-dependent decay (RIDD) of mRNA, another facet of IRE1α's RNase activity, can also influence cytokine production. By degrading specific microRNAs, such as miR-17, RIDD can lead to increased expression of thioredoxin-interacting protein (TXNIP), which in turn activates the NLRP3 inflammasome, leading to the processing and secretion of IL-1β. nih.govfrontiersin.org

| Downstream Mediator | Effect on Cytokine Production | Associated Cytokines |

| JNK/AP-1 | Upregulation | IL-6, TNF-α nih.govresearchgate.net |

| NF-κB | Upregulation | TNF-α, IL-6, IL-1β mdpi.comnih.govnih.gov |

| XBP1s | Upregulation | IL-1β, TNF-α nih.govresearchgate.net |

| GSK-3β | Upregulation | IL-1β researchgate.netnih.gov |

| RIDD/TXNIP/NLRP3 | Upregulation | IL-1β nih.govfrontiersin.org |

Impact on NF-κB Activation

The activation of NF-κB is a central event in the inflammatory response, and IRE1α signaling plays a significant role in this process. mdpi.commdpi.com Under conditions of endoplasmic reticulum (ER) stress, IRE1α can activate NF-κB through its interaction with TRAF2. mdpi.comresearchgate.netjst.go.jp The IRE1α-TRAF2 complex can recruit and activate IKK, the kinase responsible for phosphorylating the inhibitor of NF-κB, IκB. nih.govfrontiersin.org Phosphorylation of IκB marks it for degradation, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. mdpi.comnih.gov

Both the kinase and RNase domains of IRE1α have been implicated in NF-κB activation. The kinase domain of IRE1α is involved in maintaining the basal activity of IKK. plos.org The RNase activity, through the splicing of XBP1, can also contribute to NF-κB activation. researchgate.net Furthermore, the PERK branch of the unfolded protein response (UPR) can also promote NF-κB activation by suppressing the translation of IκB. nih.govplos.org The integration of signals from both the IRE1α and PERK pathways leads to maximal NF-κB activation during ER stress. plos.org

Influence on Inflammasome Activation

Recent evidence has linked IRE1α signaling to the activation of the NLRP3 inflammasome, a multi-protein complex that drives the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. frontiersin.orgpnas.org IRE1α can promote NLRP3 inflammasome activation through multiple mechanisms.

One proposed mechanism involves the IRE1α-dependent degradation of miR-17 via its RIDD activity. This leads to an increase in the expression of thioredoxin-interacting protein (TXNIP), a known activator of the NLRP3 inflammasome. nih.govfrontiersin.org Additionally, IRE1α activation under ER stress can lead to the accumulation of mitochondrial reactive oxygen species (mtROS), which are also potent activators of the NLRP3 inflammasome. jci.org

Pharmacological inhibition of IRE1α's RNase activity has been shown to prevent lipid-induced inflammasome activation in macrophages. embopress.org This suggests that the RNase function of IRE1α is critical for this process. Interestingly, in the context of lipid-induced ER stress, the induction of TXNIP is suppressed, indicating that the mechanism of IRE1α-mediated inflammasome activation might be context-dependent and not solely reliant on TXNIP. pnas.org

Cell Fate Decisions (Adaptive vs. Apoptotic Switch)

IRE1α is a key regulator of the cellular decision between survival and apoptosis in response to ER stress. nih.govnih.gov Its signaling outputs can be either pro-survival, promoting adaptation to stress, or pro-apoptotic, initiating programmed cell death when stress is severe or prolonged. nih.govresearchgate.net

Specificity in Directing Cell Survival vs. Cell Death

The specificity of IRE1α in dictating cell fate lies in the differential activation of its downstream signaling branches. nih.govresearchgate.net

Pro-survival signaling: The primary adaptive response mediated by IRE1α is the unconventional splicing of XBP1 mRNA. nih.govnih.gov The resulting XBP1s transcription factor upregulates genes involved in protein folding, ER-associated degradation (ERAD), and ER expansion, thereby enhancing the cell's capacity to cope with the accumulation of unfolded proteins and promoting survival. frontiersin.orgjci.org

Pro-apoptotic signaling: Under conditions of severe or prolonged ER stress, IRE1α can switch to a pro-apoptotic mode. nih.govufrgs.br This involves two main mechanisms:

RIDD: The RNase domain of IRE1α can degrade a subset of mRNAs and microRNAs. The degradation of survival-promoting transcripts and anti-apoptotic miRNAs can sensitize the cell to apoptosis. mdpi.comembopress.org

JNK Activation: The kinase domain of IRE1α can recruit TRAF2, leading to the activation of the ASK1-JNK signaling cascade. nih.govufrgs.br Activated JNK can promote apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins like Bim. frontiersin.orgum.es

| IRE1α Signaling Branch | Primary Outcome | Key Downstream Effectors |

| XBP1 Splicing | Cell Survival / Adaptation | XBP1s nih.govnih.gov |

| RIDD | Apoptosis | Degradation of pro-survival mRNAs/miRNAs mdpi.comembopress.org |

| TRAF2/ASK1/JNK | Apoptosis | JNK, Bim, Bcl-2 frontiersin.orgum.es |

Time-Dependent and Context-Dependent Effects

The decision between cell survival and apoptosis is not static but is influenced by the duration and context of the ER stress. nih.gov

Time-Dependence: In the initial phase of ER stress, the adaptive IRE1α-XBP1 pathway is dominant, aiming to restore cellular homeostasis. ucsf.edu However, with persistent stress, IRE1α signaling can be attenuated, while the pro-apoptotic PERK signaling pathway remains active. This temporal switch from a protective to a pro-apoptotic UPR function is a critical determinant of cell fate. nih.govucsf.edu The termination of IRE1 activity appears to be a crucial factor in allowing the progression to apoptosis. ucsf.edu

Context-Dependence: The cellular context, including the cell type and the nature of the stressor, can influence the outcome of IRE1α signaling. frontiersin.org For instance, the relative contribution of XBP1 splicing versus RIDD can vary depending on the severity of the stress. um.es In some contexts, forced activation of the RNase domain through kinase inhibitors can favor the pro-survival XBP1 splicing pathway while avoiding the apoptotic mRNA decay pathway. nih.gov The balance between the different IRE1α outputs can be tilted by various factors, ultimately determining whether the cell lives or dies. nih.gov The intensity and duration of the stimulus are key factors that determine whether the UPR has cytoprotective or cytotoxic effects. plos.org

Research Methodologies and Experimental Approaches

In Vitro Studies

In vitro studies are fundamental to elucidating the direct effects of IRE1A kinase-IN-4 on IRE1α and its downstream signaling events. These experimental systems allow for controlled analysis of the compound's activity in a simplified, cell-free environment or in cultured cell lines.

Cell-free biochemical assays are crucial for directly measuring the impact of IRE1A kinase-IN-4 on the dual enzymatic functions of IRE1α: its kinase and endoribonuclease (RNase) activities. rupress.orgfrontiersin.org These assays typically utilize purified recombinant IRE1α protein. rupress.org

Kinase activity is often assessed through autophosphorylation assays. In these experiments, recombinant IRE1α is incubated with a phosphate (B84403) donor, such as [γ-32P]ATP, and the incorporation of the radioactive phosphate into IRE1α is measured. rupress.org This provides a direct readout of the kinase's ability to phosphorylate itself, a critical step in its activation. nih.govbiorxiv.org The effect of IRE1A kinase-IN-4 can be quantified by observing changes in the level of autophosphorylation in its presence.

The RNase activity of IRE1α is responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of a subset of mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD). researchgate.netpnas.orgnih.gov To measure RNase activity in a cell-free system, a synthetic RNA substrate that mimics the XBP1 mRNA stem-loop structure is often used. researchgate.net The cleavage of this substrate by recombinant IRE1α can be monitored, and the inhibitory or modulatory effect of IRE1A kinase-IN-4 on this process can be determined.

| Assay Type | Purpose | Typical Components | Measurement |

| Kinase Assay | To measure IRE1α autophosphorylation. | Recombinant IRE1α, ATP (often radiolabeled). rupress.org | Detection of phosphorylated IRE1α (e.g., via autoradiography). rupress.org |

| RNase Assay | To measure IRE1α's ability to cleave RNA substrates. frontiersin.org | Recombinant IRE1α, synthetic RNA substrate (e.g., mimicking XBP1 mRNA). researchgate.net | Detection of RNA cleavage products. |

To study the effects of IRE1A kinase-IN-4 in a more physiologically relevant context, researchers utilize various cell line models. In these models, endoplasmic reticulum (ER) stress is induced to activate the UPR and, consequently, IRE1α. researchgate.net Common inducers of ER stress include:

Tunicamycin: An inhibitor of N-linked glycosylation that causes the accumulation of unfolded proteins in the ER. pnas.org

Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which disrupts calcium homeostasis in the ER. jci.orgnih.gov

By treating these stressed cells with IRE1A kinase-IN-4, scientists can observe its effects on IRE1α signaling within a cellular environment. A variety of cell lines are used, including human embryonic kidney (HEK293) cells and multiple myeloma (MM) cell lines, which are known to have high basal levels of ER stress. researchgate.netnih.gov

Gene expression analysis is a powerful tool to assess the downstream consequences of IRE1α modulation by IRE1A kinase-IN-4.

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a standard method to measure the extent of XBP1 mRNA splicing. pnas.orgnih.gov Primers are designed to specifically amplify either the unspliced (XBP1u) or the spliced (XBP1s) form of XBP1 mRNA. jci.org A reduction in the ratio of XBP1s to XBP1u in the presence of IRE1A kinase-IN-4 would indicate inhibition of IRE1α's RNase activity. nih.gov

RNA sequencing (RNA-Seq) provides a global view of the transcriptome and is particularly useful for identifying and quantifying the targets of RIDD. researchgate.netnih.govbiorxiv.org By comparing the transcriptomes of cells treated with an ER stress inducer with and without IRE1A kinase-IN-4, researchers can identify mRNAs that are degraded in an IRE1α-dependent manner and assess how the compound affects this process. pnas.orgnih.gov This technique has been instrumental in identifying novel RIDD targets, which often contain a consensus cleavage sequence within a stem-loop structure. researchgate.netnih.gov

| Technique | Application | Key Findings |

| RT-qPCR | Quantifying XBP1 mRNA splicing. pnas.orgnih.govnih.gov | Determines the inhibitory effect of the compound on IRE1α RNase activity. |

| RNA-Seq | Global analysis of gene expression, including RIDD targets. researchgate.netnih.govbiorxiv.org | Identifies mRNAs degraded by IRE1α and how the compound alters this process. nih.gov |

Western blotting is a widely used technique to analyze changes in protein expression and phosphorylation status upon treatment with IRE1A kinase-IN-4. pnas.org Antibodies specific to total IRE1α and its phosphorylated form (p-IRE1α) are used to assess the compound's effect on IRE1α activation. jci.orgaffbiotech.com A decrease in the p-IRE1α signal would suggest that the compound inhibits the kinase activity of IRE1α. embopress.org

Furthermore, western blotting can be used to examine the protein levels of downstream targets affected by IRE1α signaling. For instance, the expression of proteins encoded by RIDD target mRNAs can be analyzed to confirm the findings from RNA-Seq at the protein level. nih.gov

Upon activation, IRE1α molecules dimerize and form higher-order oligomers, which can be visualized as foci or clusters within the ER membrane. elifesciences.orgpnas.orgbiorxiv.org

Immunofluorescence in fixed cells allows for the visualization of these IRE1α clusters. researchgate.net Cells are typically treated with an ER stress inducer to promote oligomerization, and the effect of IRE1A kinase-IN-4 on the formation of these clusters is observed. researchgate.net A reduction in the number or intensity of IRE1α foci would indicate that the compound interferes with the oligomerization process. researchgate.netucsd.edu

Live-cell imaging techniques, often using fluorescently tagged IRE1α (e.g., IRE1α-GFP), provide a dynamic view of IRE1α oligomerization in real-time. researchgate.netresearchgate.net This allows researchers to study the kinetics of cluster formation and dissolution and how IRE1A kinase-IN-4 influences these dynamics. elifesciences.orgresearchgate.net

Computational and Structural Biology Approaches

Computational and structural biology methods provide atomic-level insights into the interaction between IRE1A kinase-IN-4 and the IRE1α protein.

Molecular modeling and simulations can predict the binding mode of IRE1A kinase-IN-4 within the kinase domain of IRE1α. biorxiv.orgelifesciences.org These computational studies can help to understand the structural basis for the compound's inhibitory activity and guide the design of more potent and selective inhibitors. oncotarget.comnih.gov

X-ray crystallography can provide a high-resolution, three-dimensional structure of IRE1A kinase-IN-4 in complex with the IRE1α kinase domain. oncotarget.comacs.org Such a structure would definitively show the binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for the compound's activity. This structural information is invaluable for structure-based drug design efforts. nih.gov

Preclinical Therapeutic and Mechanistic Implications of Ire1 Kinase Inhibition

Potential in Cancer Research

The tumor microenvironment is characterized by conditions such as hypoxia, nutrient deprivation, and oxidative stress, all of which can lead to the accumulation of unfolded or misfolded proteins in the ER, thereby activating the UPR. nih.govpsu.edu Many cancer cells hijack the UPR, particularly the IRE1α pathway, to promote their survival, proliferation, and adaptation to the harsh tumor microenvironment. nih.govpsu.edu

Inhibition of Tumor Cell Survival Mechanisms

Cancer cells often rely on the adaptive signaling of the IRE1α pathway to cope with the high demand for protein synthesis and secretion associated with rapid proliferation. nih.gov The activation of IRE1α and the subsequent splicing of XBP1 lead to the upregulation of chaperones and other factors that enhance the protein-folding capacity of the ER, thereby promoting cell survival. nih.gov

Inhibition of IRE1α kinase activity with specific inhibitors has been shown to impair the viability of some tumor cells. nih.gov However, studies with selective IRE1α inhibitors have also demonstrated that the effect on cancer cell viability can be context-dependent, with some tumor cell lines showing little to no sensitivity to IRE1α inhibition in vitro. nih.gov This suggests that the reliance of cancer cells on the IRE1α pathway for survival can vary significantly.

| Cancer Type | Effect of IRE1α Inhibition | Reference |

| Multiple Myeloma | Inhibition of IRE1α-XBP1 can lead to attenuated PERK-dependent autophagy and promoted cell death. | nih.gov |

| Glioblastoma | Inhibition of IRE1 signaling sensitizes glioblastoma cells to the chemotherapeutic temozolomide (B1682018) (TMZ). | researchgate.net |

| Hepatocellular Carcinoma | Pharmacologic inhibition of the IRE1α-signaling pathway decreases tumor burden in a mouse model. | elifesciences.org |

Impact on Tumor Microenvironment

The IRE1α pathway not only affects tumor cells directly but also plays a crucial role in shaping the tumor microenvironment (TME). The TME is a complex ecosystem of cancer cells, immune cells, fibroblasts, and extracellular matrix that influences tumor progression and response to therapy.

Recent studies have revealed that targeting IRE1α can reprogram the TME. nih.gov For instance, in prostate cancer models, inhibition of IRE1α in cancer cells was found to reduce the abundance of tumor-associated macrophages, which are often associated with a pro-tumoral and immunosuppressive environment. nih.gov Furthermore, IRE1α signaling in dendritic cells (DCs) within the TME can be hijacked by tumors to suppress anti-tumor immunity. nih.gov Inhibition of the IRE1α-XBP1 pathway in these DCs can render them more immunostimulatory, thereby enhancing T cell-mediated anti-tumor responses. nih.gov The IRE1α/XBP1 axis has also been identified as a critical signaling pathway in macrophage polarization, promoting a mixed pro-inflammatory/immune-suppressive phenotype and regulating the expression of PD-L1, a key immune checkpoint protein. biorxiv.org

Sensitization to Chemotherapy or Other Therapeutic Modalities

A promising strategy in cancer therapy is to combine agents that target specific survival pathways in cancer cells with conventional chemotherapy. The inhibition of the IRE1α pathway has shown potential in sensitizing cancer cells to standard therapeutic agents.

In glioblastoma, a highly aggressive brain tumor, tumor cells utilize IRE1 signaling as an adaptive mechanism to cope with the stressful microenvironment. researchgate.net The use of novel, blood-brain barrier-permeable IRE1 inhibitors has been shown to sensitize glioblastoma cells to the standard chemotherapeutic agent temozolomide (TMZ). researchgate.net This combination approach not only inhibited tumor growth but also prevented relapse in in vivo models. researchgate.net

Modulation of Drug Resistance Mechanisms

Drug resistance is a major obstacle in cancer treatment. The IRE1α pathway has been implicated in the development of resistance to certain therapies. In multiple myeloma, for instance, the IRE1-XBP1 pathway is linked to the regulation of autophagy, a cellular process that can promote cell survival and contribute to drug resistance. nih.gov Inhibition of this pathway can lead to decreased autophagy and increased cell death, suggesting that targeting IRE1α could be a strategy to overcome drug resistance in this malignancy. nih.gov

Role in Neurodegenerative Disorders

Neurodegenerative diseases are often characterized by the accumulation and aggregation of misfolded proteins, which leads to ER stress and the activation of the UPR. mdpi.com The IRE1α pathway is a key player in the cellular response to this proteotoxicity.

Attenuation of ER Stress-Mediated Protein Aggregation (e.g., Huntington's Disease models)

Huntington's disease (HD) is an inherited neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin (HTT) protein, leading to the formation of toxic mutant HTT (mtHTT) aggregates. oup.comoup.com There is growing evidence that ER stress and the IRE1α pathway are centrally involved in the pathogenesis of HD. frontiersin.org

Studies have shown that the kinase activity of IRE1α is necessary to stimulate the aggregation of mtHTT. oup.comoup.commdpi.com Ectopic expression of IRE1α leads to its self-activation and an increase in detergent-resistant mtHTT aggregates. oup.comoup.com Conversely, down-regulation of IRE1α expression has been shown to rescue the rough-eye phenotype caused by mtHTT in a fly model of HD. oup.comoup.com

The mechanism by which IRE1α promotes mtHTT aggregation appears to involve the inhibition of autophagy flux. oup.comoup.com ER stress, acting through the IRE1-TRAF2 pathway, impairs the autophagic clearance of mtHTT, leading to its accumulation and aggregation. oup.comoup.com Therefore, inhibiting the kinase activity of IRE1α with a specific inhibitor like IRE1A kinase-IN-4 could potentially alleviate ER stress-mediated protein aggregation and neuronal toxicity in Huntington's disease. oup.comoup.commdpi.com

| Disease Model | Role of IRE1α Kinase Activity | Mechanistic Insight | Reference |

| Huntington's Disease (cellular and fly models) | Promotes mutant huntingtin (mtHTT) aggregation and neuronal cell death. | Impairs autophagy flux via the IRE1-TRAF2 pathway, leading to accumulation of mtHTT. | oup.comoup.com |

Neuroprotection through UPR Modulation

The inositol-requiring enzyme 1 (IRE1) pathway is a critical component of the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). mdpi.com The role of IRE1α signaling in the central nervous system is complex, mediating both neuroprotective and pro-apoptotic pathways. nih.gov

Under ER stress, the IRE1α-XBP1 axis is predominantly associated with neuroprotective effects. This is achieved by inducing the expression of genes that enhance protein folding and degradation, up-regulating antioxidant molecules, and inhibiting caspase-3 activation and the accumulation of free calcium in the cytosol. nih.gov For instance, the overexpression of the active transcription factor XBP1s has been shown to restore synaptic and cognitive function in aging mouse models, highlighting the protective capacity of this pathway. embopress.org

Conversely, chronic or severe ER stress can lead to a pro-apoptotic response mediated by IRE1α. This can occur through the activation of the JNK/p38 pathway via interaction with TRAF2, leading to the activation of downstream apoptotic factors. nih.gov In a Drosophila model of Parkinson's disease, hyperactivation of IRE1 was found to promote dopaminergic neuron loss and locomotor impairment through autophagy-dependent neuron death. nih.gov Similarly, in models of glucose deprivation, sustained IRE1α activation during glucose reintroduction can trigger neuronal death. nih.govresearchgate.net

The dual nature of IRE1α signaling makes its modulation a potential therapeutic strategy for neurodegenerative diseases. mdpi.comnih.gov Inhibition of the IRE1α RNase activity has been shown to improve neuronal survival under certain stress conditions. nih.gov In mouse models of Alzheimer's disease, genetic ablation of the IRE1α RNase domain significantly reduced amyloid deposition and improved cognitive function. researchgate.net This suggests that specific inhibitors of IRE1α, such as IRE1A kinase-IN-4, could offer a targeted approach to mitigate the detrimental effects of ER stress in the brain while preserving the beneficial aspects of the UPR. Small molecule inhibitors that allosterically inhibit IRE1α's RNase activity have been shown to preserve photoreceptor viability in rat models of retinal degeneration, further supporting the therapeutic potential of this approach. cell.com

Impact on Metabolic Diseases

Regulation of Adipocyte Lipolysis in Inflammatory Contexts

Further research is needed to fully elucidate the direct effects of IRE1A kinase-IN-4 on the regulation of adipocyte lipolysis.

However, studies focusing on the broader role of IRE1α kinase activity have revealed its significant involvement in metabolic processes, particularly in the context of inflammation-associated adipocyte lipolysis. Obesity is often linked with a state of chronic, low-grade inflammation in adipose tissue, which contributes to metabolic dysregulation.

Research has demonstrated that the kinase activity of IRE1α is a critical mediator of inflammation-induced lipolysis in adipocytes. This process appears to be distinct from hormonal or adrenergic-stimulated lipolysis. The inhibition of IRE1α kinase activity has been shown to be sufficient to block the breakdown of fats in adipocytes that is triggered by various inflammatory stimuli, including bacterial components and certain cytokines.

Specifically, the IRE1α-mediated lipolytic response to inflammation occurs independently of changes in insulin signaling within the adipocytes. This indicates that inflammation can promote the release of lipids from fat cells through IRE1α, even in the absence of insulin resistance. The mechanism involves the activation of downstream signaling pathways, such as NF-κB, which is also blocked by the inhibition of IRE1α kinase.

These findings suggest that targeting the kinase function of IRE1α could be a potential therapeutic strategy for managing metabolic disorders characterized by inflammatory lipid dysregulation. By selectively inhibiting this pathway, it may be possible to uncouple inflammation from excessive lipolysis, thereby helping to control elevated blood lipid levels associated with metabolic syndrome.

Potential for Diabetes Research (e.g., β-cell survival)

While direct studies on IRE1A kinase-IN-4 in diabetes research are not extensively documented in the provided context, the role of its target, IRE1α, is well-established in pancreatic β-cell function and survival, making its inhibition a key area of investigation.

The IRE1α pathway is a double-edged sword in the context of diabetes. On one hand, it is essential for the normal function and survival of insulin-producing β-cells. It helps manage the high demand for insulin synthesis and secretion, which can cause stress on the endoplasmic reticulum (ER). On the other hand, chronic or excessive ER stress, a condition implicated in the development of both type 1 and type 2 diabetes, can lead to IRE1α hyperactivation, promoting β-cell apoptosis and dysfunction.

Key Research Findings on IRE1α Inhibition in β-Cells:

| Finding | Implication for Diabetes Research |

| IRE1α hyperactivation contributes to β-cell death. | Inhibiting this excessive activity could be a strategy to preserve β-cell mass and function. |

| Inhibition of IRE1α RNase activity can protect β-cells from apoptosis. | This suggests that targeting the specific enzymatic function of IRE1α is a viable therapeutic approach. |

| Small molecule inhibitors of IRE1α can reverse autoimmune diabetes in animal models. | This points to the potential of compounds like IRE1A kinase-IN-4 in treating type 1 diabetes by protecting β-cells from immune-mediated destruction and ER stress. |

| The ABL-IRE1α signaling axis is a specific target for intervention. | Drugs that disrupt the interaction between ABL kinases and IRE1α can reduce β-cell apoptosis, offering a more targeted therapeutic strategy. |

Research has shown that targeting the ABL-IRE1α interaction can blunt the hyperactive RNase function of IRE1α, leading to reduced β-cell death and even reversal of type 1 diabetes in non-obese diabetic (NOD) mouse models. Furthermore, specific allosteric inhibitors of the IRE1α RNase have been demonstrated to preserve pancreatic β-cells, increase insulin levels, and reduce hyperglycemia in diabetic mice. These findings strongly support the hypothesis that pharmacological inhibition of IRE1α kinase activity is a promising avenue for developing novel treatments for diabetes by promoting β-cell survival.

Relevance in Inflammatory and Autoimmune Conditions

Modulation of Pro-Inflammatory Cytokine Production

Specific data on the direct effects of IRE1A kinase-IN-4 on cytokine production is not available in the provided search results. However, extensive research on the inhibition of its target, IRE1α, provides a strong basis for its potential role in modulating inflammatory responses.

The IRE1α pathway is a significant regulator of pro-inflammatory cytokine production. Its activation is implicated in various inflammatory and autoimmune diseases. The kinase and RNase functions of IRE1α can trigger downstream signaling cascades that lead to the expression of several key cytokines.

Mechanisms of IRE1α-Mediated Cytokine Production:

JNK Pathway Activation: The kinase domain of IRE1α can associate with TRAF2, leading to the phosphorylation and activation of JNK. Activated JNK, in turn, can promote the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

NF-κB Pathway Activation: The IRE1α/TRAF2 complex can also lead to the activation of the NF-κB pathway, a central regulator of inflammation. This results in the increased expression of cytokines including IL-1, IL-6, and TNF-α.

XBP1s-Mediated Transcription: The RNase activity of IRE1α splices XBP1 mRNA to produce the active transcription factor XBP1s. XBP1s can directly bind to the promoters of cytokine genes and regulate their expression.

RIDD Activity: The Regulated IRE1-Dependent Decay (RIDD) function of IRE1α can degrade specific microRNAs, leading to the increased expression of proteins that activate inflammasomes, resulting in the secretion of IL-1β and IL-18.

Inhibition of IRE1α has been shown to effectively reduce the production of these pro-inflammatory cytokines in various cell types, including macrophages and neutrophils. For instance, treatment with an IRE1α-specific inhibitor significantly attenuated joint inflammation in mouse models of arthritis by impairing TLR-induced cytokine production in immune cells. This body of evidence suggests that IRE1A kinase-IN-4, by inhibiting IRE1α kinase activity, likely plays a crucial role in suppressing the production of pro-inflammatory cytokines, making it a compound of interest for the treatment of inflammatory and autoimmune conditions.

Impact on Immune Cell Function

While direct studies detailing the effects of IRE1A kinase-IN-4 on immune cell function are not specified in the provided results, the foundational role of its target, IRE1α, in various immune cells is well-documented.

The IRE1α signaling pathway is integral to the proper function, differentiation, and activation of a range of immune cells. Its influence is context-dependent, sometimes promoting and other times restraining immune responses.

Role of IRE1α in Different Immune Cells:

| Immune Cell Type | Role of IRE1α |

| Macrophages | IRE1α is required for the optimal production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in response to stimuli like Toll-like receptor (TLR) agonists. |

| Neutrophils | Similar to macrophages, IRE1α is necessary for the production of pro-inflammatory cytokines in neutrophils during acute inflammatory challenges. |

| Dendritic Cells (DCs) | The IRE1α-XBP1 axis is crucial for the maturation and survival of DCs. Proper DC function is essential for initiating adaptive immune responses, including antigen presentation to T cells. |

| Natural Killer (NK) Cells | In the context of viral infections, the IRE1α-XBP1 pathway is activated in NK cells and drives their proliferation. It also promotes the survival and enhances the cytotoxic activity of NK cells. |

Given these roles, inhibiting IRE1α with a compound like IRE1A kinase-IN-4 would be expected to have significant consequences for immune cell function. For example, in conditions driven by excessive macrophage- or neutrophil-derived inflammation, such as rheumatoid arthritis, inhibition of IRE1α could be beneficial by reducing inflammatory cytokine production. Conversely, in situations where a robust DC or NK cell response is required, such as in anti-tumor immunity, IRE1α inhibition might have undesirable effects. This highlights the importance of understanding the specific immunological context when considering the therapeutic application of IRE1α inhibitors.

Studies in Infectious Diseases (e.g., Viral Infections)nih.gov

Following a comprehensive review of publicly available scientific literature, there is currently no specific research data or published studies on the effects of the chemical compound IRE1|A kinase-IN-4 in the context of infectious diseases, including viral infections.

Extensive searches for preclinical or mechanistic studies investigating the therapeutic potential or the mechanism of action of IRE1|A kinase-IN-4 against any viral or other infectious agents did not yield any relevant findings. Consequently, detailed research findings, data tables, or specific mechanistic insights for this particular compound in the field of infectious diseases cannot be provided.

While the broader field of IRE1 kinase inhibition has been explored as a potential therapeutic strategy in various viral infections, this research has focused on other inhibitor molecules. Studies have investigated the role of the IRE1α pathway in the replication and pathogenesis of viruses such as Influenza A virus, Zika virus, Hepatitis C virus (HCV), and various coronaviruses. nih.govnih.govatsjournals.orgresearchgate.netasm.org These studies have utilized other known IRE1α inhibitors, such as KIRA6, STF-083010, and 4µ8C, to probe the functional consequences of blocking this pathway during viral infection. nih.govatsjournals.org However, the specific compound IRE1|A kinase-IN-4 has not been featured in these published investigations.

Therefore, the preclinical therapeutic and mechanistic implications of IRE1|A kinase-IN-4 in infectious diseases remain an uninvestigated area of research according to the available information.

Challenges and Future Directions in Ire1|a Kinase in 4 Research

Understanding the Nuances of IRE1 Kinase vs. RNase Domain Selectivity

A primary challenge in targeting IRE1α lies in the complex relationship between its kinase and endoribonuclease (RNase) domains. ucsf.edu These two activities are allosterically coupled, meaning that inhibiting the kinase domain can have varied effects on the RNase domain's activity. ucsf.edu Some ATP-competitive inhibitors can paradoxically activate the RNase domain, while others, known as Kinase-Inhibiting RNase Attenuators (KIRAs), inhibit both. ucsf.edunih.gov

Future research must focus on elucidating the precise structural and conformational changes induced by different inhibitors, including IRE1α kinase-IN-4. This will enable the design of molecules with predictable effects on both the kinase and RNase functions. A key goal is to develop inhibitors that can selectively modulate one activity over the other, allowing for a more nuanced therapeutic approach. For instance, in some contexts, inhibiting the pro-apoptotic Regulated IRE1-Dependent Decay (RIDD) activity while preserving the adaptive X-box binding protein 1 (XBP1) splicing may be desirable. nih.gov

Elucidating Context-Dependent and Cell Type-Specific Effects of IRE1α Kinase-IN-4

The consequences of IRE1α modulation are highly dependent on the cellular context and cell type. researchgate.netbiorxiv.orgnih.gov The role of IRE1α can be pro-survival in some cancers, while in others, its inhibition can be beneficial. nih.govresearchgate.net Furthermore, the specific downstream effects of IRE1α activation, whether it be XBP1 splicing, RIDD, or activation of the JNK pathway, can vary significantly between different cell types. nih.govmdpi.com